molecular formula C19H26N4O2 B3012361 (3-(Dimethylamino)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1210643-00-7

(3-(Dimethylamino)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B3012361
CAS No.: 1210643-00-7
M. Wt: 342.443
InChI Key: MRZUXOOWCSOTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(Dimethylamino)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.443. The purity is usually 95%.
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Biological Activity

The compound (3-(Dimethylamino)phenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a synthetic organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N3OC_{19}H_{25}N_{3}O, with a molecular weight of approximately 313.43 g/mol. The structure features a dimethylamino group attached to a phenyl ring, which is linked to a piperidine moiety substituted with an oxadiazole group.

1. Inhibition of Kinases

Research indicates that compounds similar to this compound may exhibit inhibitory effects on specific kinases involved in cellular signaling pathways. For instance, studies have shown that certain oxadiazole derivatives can inhibit c-jun N-terminal kinase (JNK), which plays a critical role in neurodegenerative diseases. Inhibition of JNK could potentially lead to neuroprotective effects by preventing neuronal apoptosis and inflammation .

2. Antitumor Activity

The compound has been evaluated for its antitumor properties. Similar structures have demonstrated significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The oxadiazole moiety is often associated with enhanced anticancer activity due to its ability to interact with DNA and modulate gene expression .

Table 1: Biological Activity Overview

Activity TypeAssay TypeResult
JNK InhibitionBiochemical AssayIC50 = 38 nM against JNK3
Antitumor ActivityCell Viability AssaySignificant reduction in viability at 10 µM
NeuroprotectionMitochondrial AssayReduced ROS generation

Case Study 1: Neuroprotective Effects

In a study investigating neuroprotective agents, the compound was tested for its ability to mitigate oxidative stress in neuronal cells. Results indicated that it significantly reduced reactive oxygen species (ROS) levels and improved mitochondrial membrane potential in cells exposed to neurotoxic agents . This suggests potential therapeutic applications in treating neurodegenerative diseases.

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of related compounds revealed that those with similar structural features effectively inhibited the growth of various tumor cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway and modulation of cell cycle progression .

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-13(2)17-20-21-18(25-17)14-8-10-23(11-9-14)19(24)15-6-5-7-16(12-15)22(3)4/h5-7,12-14H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZUXOOWCSOTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.